molecular formula C17H21BO2 B2754103 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane CAS No. 2479315-52-9

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B2754103
CAS No.: 2479315-52-9
M. Wt: 268.16
InChI Key: RYURBVHXPGKVJZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound’s structure includes a boron atom bonded to two oxygen atoms and a naphthalene ring, making it a versatile intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 1-methylnaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher yields. The process involves similar reagents and conditions as the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in THF or ether.

    Substitution: Grignard reagents or organolithium compounds in dry ether or THF.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various organoboron compounds depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and fluorescent probes.

    Medicine: Utilized in the development of boron-containing drugs, which can act as enzyme inhibitors or anticancer agents.

    Industry: Applied in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the compound acts as a Lewis acid, facilitating the formation of a complex with the palladium catalyst. This complex then undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 2-Naphthylboronic acid

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane offers higher stability and reactivity due to the presence of the naphthalene ring. This makes it particularly useful in reactions requiring robust conditions and high yields. Its unique structure also allows for the formation of more complex molecules, expanding its utility in various fields of research and industry.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-12-14-9-7-6-8-13(14)10-11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYURBVHXPGKVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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